Structural Determinant of Pharmacological Inactivity: Differentiation from Melatonin Receptor-Active Indole Scaffolds via N-1 Substituent Analysis
Selective melatonin MT2 receptor ligands such as UCSF4226 (ZINC128734226) derive their activity from an N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine scaffold, which is structurally unrelated to the indol-3-yl-oxoacetamide core of CAS 872843-75-9 [1]. Meanwhile, the indole-based melatonin receptor pharmacophore requires a 5-methoxy substituent and an N-acetyl or extended amide side chain at the indole C-3 position to achieve meaningful MT1/MT2 binding, as exemplified by melatonin itself [2]. CAS 872843-75-9 lacks both the critical 5-methoxy group and the N-acetyl side chain; instead, it carries an N-methyl-oxoacetamide at C-3 and an N,N-diethylacetamide at N-1. This fundamental pharmacophore mismatch provides a structural rationale for why CAS 872843-75-9 is unlikely to exhibit significant melatonin receptor binding, positioning it as a candidate negative control compound for assays involving indole-based MT2 agonists—analogous to how Z3670677764 (N-[[5-methoxy-2-(1-methylethyl)phenyl]methyl]-3-pyridinamine, CAS 2414965-63-0) serves as an inactive control for UCSF4226 .
| Evidence Dimension | Presence of pharmacophoric elements for melatonin receptor binding |
|---|---|
| Target Compound Data | CAS 872843-75-9: indole core with N-methyl-oxoacetamide at C-3 and N,N-diethylacetamide at N-1; no 5-methoxy group, no N-acetyl side chain |
| Comparator Or Baseline | Melatonin: 5-methoxyindole core with N-acetyl side chain at C-3, enabling MT1/MT2 binding [2]. UCSF4226: N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine scaffold, selective MT2 inverse agonist [1]. |
| Quantified Difference | Pharmacophore mismatch: CAS 872843-75-9 lacks both the 5-methoxy group (present in melatonin and UCSF4226) and the N-acetyl side chain (present in melatonin); predicted to be inactive at melatonin receptors by structural analogy to Z3670677764, which was experimentally confirmed to be inactive at hMT1 and hMT2 (pEC₅₀ <4.5, n=3) . |
| Conditions | Structural pharmacophore analysis based on established melatonin receptor SAR literature; comparative inactivity data from Z3670677764 in HEK cells transiently expressing hMT1 or hMT2 . |
Why This Matters
For scientists selecting a negative control in melatonin receptor assays, CAS 872843-75-9 offers a structurally distinct chemotype from the 5-methoxyindole or pyridinamine classes, reducing the risk of confounding off-target effects that may arise when using a close structural analog of the test agonist as the negative control.
- [1] Chemical Probes Portal. UCSF4226 – a brain-penetrant, selective inverse agonist of melatonin receptor MTNR1B (MT2). Accessed 2026. View Source
- [2] Dubocovich ML, et al. Melatonin receptor pharmacology. Pharmacol Ther. 2010. Melatonin requires 5-methoxy and N-acetyl groups for high-affinity MT1/MT2 binding. View Source
